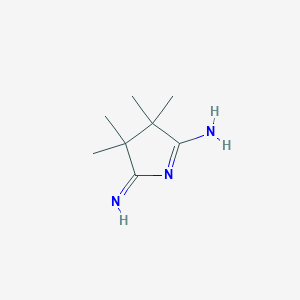
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- is a heterocyclic organic compound with the molecular formula C4H7N3. It is also known by other names such as succinimidine and succinimidimide . This compound is characterized by its pyrrole ring structure, which is a five-membered ring containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of succinic anhydride with ammonia, followed by cyclization to form the pyrrole ring . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Succinimidine: Another name for the same compound.
Succinimidimide: Another name for the same compound.
2-Imino-3,4-dimethyl-2H-pyrrol-5-amine: A structurally similar compound with different substituents.
Uniqueness
2H-Pyrrol-5-amine,3,4-dihydro-2-imino-3,3,4,4-tetramethyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
5-imino-3,3,4,4-tetramethylpyrrol-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3,(H3,9,10,11) |
Clave InChI |
MBUPBRWWIPEVRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=NC(=N)C1(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
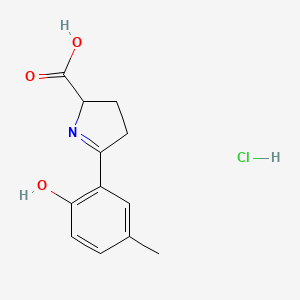
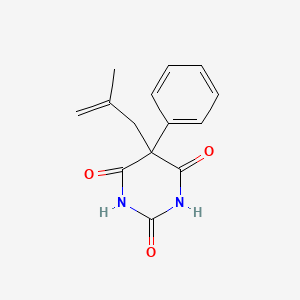
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
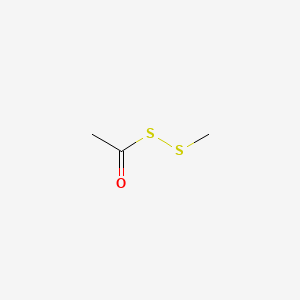
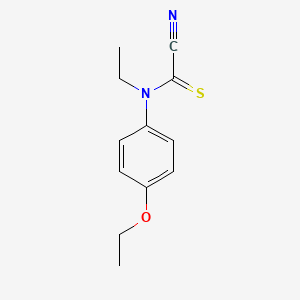
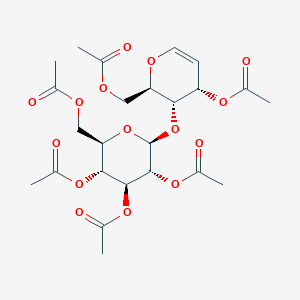
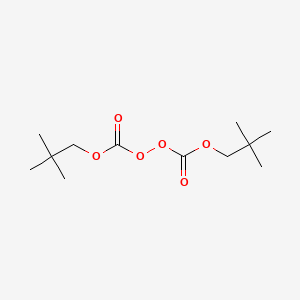
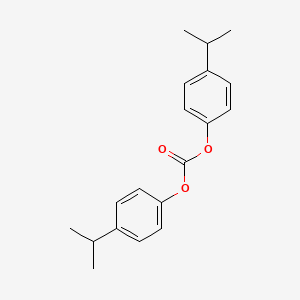
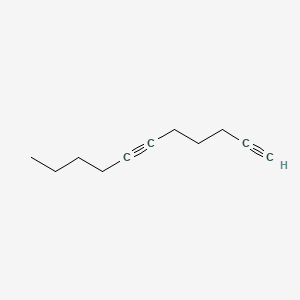
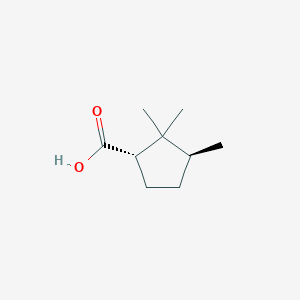
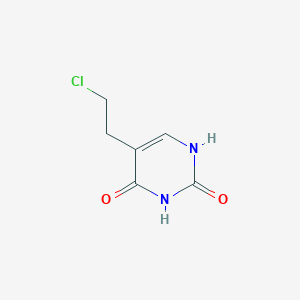
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
